Viniferol D
Overview
Description
Stilbenoids are a class of polyphenolic compounds that plants produce as a defense mechanism against environmental stresses such as microbial attacks, toxins, and UV radiation . Viniferol D is known for its potential pharmacological properties, including antioxidant and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Viniferol D can be synthesized through various chemical routes. One common method involves the oxidative coupling of resveratrol, a monomeric stilbenoid, under specific conditions. The reaction typically requires the presence of oxidizing agents such as potassium ferricyanide or silver oxide, and the process is carried out in an organic solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, particularly grapevine roots and stems. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Viniferol D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, silver oxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Viniferol D has a wide range of scientific research applications:
Chemistry: Used as a reference standard and synthetic precursor in chemical research.
Biology: Studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties
Mechanism of Action
Viniferol D exerts its effects through various molecular mechanisms. It interacts with cellular signaling pathways involved in oxidative stress and inflammation. The compound activates antioxidant enzymes and inhibits pro-inflammatory mediators, thereby exerting its protective effects on cells . The molecular targets of this compound include nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB), which play crucial roles in regulating oxidative stress and inflammation .
Comparison with Similar Compounds
Viniferol D is unique among stilbenoids due to its specific structure and biological activities. Similar compounds include:
Resveratrol: A monomeric stilbenoid known for its antioxidant and anti-inflammatory properties.
Piceatannol: Another monomeric stilbenoid with similar biological activities.
Trans-ε-viniferin: A dimeric stilbenoid with potential health benefits.
Ampelopsin A: A dimeric stilbenoid with antioxidant properties
This compound stands out due to its higher molecular weight and the presence of multiple hydroxyl groups, which contribute to its unique pharmacological profile .
Biological Activity
Viniferol D, a phenolic compound derived from the stems of Vitis vinifera, has garnered attention due to its diverse biological activities. This article explores the compound's chemistry, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound is characterized by its molecular formula and a molecular weight of 680.70 g/mol. It belongs to a class of compounds known as stilbenoids, which are known for their antioxidant properties and potential health benefits.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antidiabetic Effects
This compound has been shown to inhibit glucose absorption in intestinal cells by reducing substrate uptake through SGLT2 transporters. In vitro studies demonstrated a 35% reduction in glucose uptake, indicating its potential as a therapeutic agent for managing diabetes .
2. Antioxidant Properties
Research indicates that this compound exhibits significant free radical scavenging activity. It has been shown to protect against oxidative stress by inducing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase .
3. Anti-Inflammatory Effects
This compound has demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines like interleukin-1β (IL-1β) in macrophages . This suggests its potential use in treating inflammatory diseases.
4. Antimicrobial Activity
Studies have reported that extracts containing this compound exhibit antimicrobial effects against various pathogens, including Candida species. The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of these microorganisms .
Case Study 1: Antidiabetic Activity
A study evaluated the effect of this compound on glucose absorption in cultured intestinal cells. The results showed a significant reduction in glucose uptake compared to controls, highlighting its potential as an adjunct therapy for type 2 diabetes management.
Case Study 2: Antioxidant Mechanism
In another investigation, this compound was found to activate the Nrf2 pathway, leading to increased expression of antioxidant genes in human liver cells. This mechanism underlines its role in cellular protection against oxidative damage.
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEHKEFWCRAFDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926773 | |
Record name | 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130518-20-6 | |
Record name | Ampelopsin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130518206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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